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Compound of Interest

2-Carboxyoctahydroindole,
(2S,3aS,7aS)-

Cat. No.: B554985

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for two key stereocisomers
of 2-carboxyoctahydroindole, a critical building block in the synthesis of several
pharmaceuticals, including angiotensin-converting enzyme (ACE) inhibitors. The data
presented here is essential for the identification, characterization, and quality control of these
stereochemically complex molecules.

2-Carboxyoctahydroindole possesses three chiral centers, giving rise to eight possible
stereoisomers. The precise stereochemistry is crucial for the biological activity and efficacy of
the final active pharmaceutical ingredient (API). For instance, the (2S,3aS,7aS) stereoisomer is
a key intermediate in the synthesis of Perindopril, while the (2S,3aR,7aS) isomer is a precursor
to Trandolapril.

This guide focuses on the spectroscopic data for the (2S,3aS,7aS)-octahydroindole-2-
carboxylic acid and its C2-epimer, (2R,3aS,7aS)-octahydroindole-2-carboxylic acid
hydrochloride, based on published experimental data. While the (2S,3aR,7aS) isomer is of
significant interest, a complete set of its spectroscopic data for direct comparison is not readily
available in the public domain.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the two sterecisomers.
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‘H NMR Data (400 MHz, D20)

(2S,3aS,7aS)-Isomer &

(2R,3aS,7aS)-Isomer-HCI &

Protons
(ppm) (ppm)
H-2 4.06 (m) 4.38 (m)
H-3a 3.65 (m) 3.72 (m)
H-7a 2.25-2.36 (m) 2.23-2.36 (m)
1.20-1.51 (m, 5H), 1.54-1.70
1.23-1.64 (m, 7H), 1.73-1.82
CH:2 (m, 2H), 1.72-1.82 (m, 1H),

(m, 1H), 1.91-2.01 (m, 1H)

2.02-2.15 (m, 1H)

(2S,3aS,7aS)-Isomer &

(2R,3aS,7aS)-Isomer-HCI &

Carbon

(ppm) (ppm)
C=0 175.42 172.76
C-2 59.34 57.61
C-3a 59.70 59.94
C-7a 36.91 36.33
C-3 32.36 32.44
C-4 24.38 23.95
C-5 21.36 21.01
C-6 25.06 24.72
C-7 20.88 20.51

Infrared (IR) Spectroscopy Data
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Stereoisomer Technique Key Absorptions (cm™?)

3600—-2200 (O-H, N-H stretch),

(2S,3aS,7aS)-Isomer KBr
1623 (C=0 stretch)

3507 (O-H stretch), 3200—
(2R,3aS,7aS)-Isomer-HCI KBr 2300 (N-H* stretch), 1732
(C=0 stretch), 1578

iah- luti [ |

Stereoisomer lon Calculated m/z Found m/z

(2S,3aS,7aS)-Isomer [M+H]* 170.1176 170.1174

(2R,3aS,7aS)-

[M-CI]* 170.1176 170.1177
Isomer-HCI

Experimental Protocols

The following protocols are based on the work of De Riccardis et al. and are provided for
informational purposes.

Synthesis of (2S,3aS,7aS)-octahydroindole-2-carboxylic
acid

A solution of (S)-indoline-2-carboxylic acid (3.0 g, 18.38 mmol) in acetic acid (60 mL) was
hydrogenated at 60 °C in the presence of PtO2 (300 mg). After 24 hours, the catalyst was
filtered off and washed with acetic acid. The solvent was evaporated to dryness, and the

resulting residue was crystallized from ethanol to afford pure (2S,3aS,7aS)-octahydroindole-2-
carboxylic acid as a white solid.

Synthesis of (2R,3aS,7aS)-octahydroindole-2-carboxylic
acid hydrochloride

A 3N solution of HCI in anhydrous ethyl acetate (8 mL) was added to (3S,4aS,8aS,9aR)-3-
trichloromethyloctahydrooxazolo[3,4-a]indol-1-one (a precursor derived from the (2S,3aS,7aS)-
isomer, 300 mg, 1.01 mmol), and the resulting mixture was stirred at room temperature for 24
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hours. The solvent was concentrated in vacuo, and the resulting solid was washed with small
portions of ethyl acetate to afford pure (2R,3aS,7aS)-octahydroindole-2-carboxylic acid as the
hydrochloride salt.

Spectroscopic Analysis

 NMR Spectroscopy: *H and 3C NMR spectra were recorded on a Bruker AV-400 instrument
at room temperature using the residual solvent signal as the internal standard. Chemical
shifts () are expressed in ppm.

» IR Spectroscopy: IR spectra were registered on a Mattson Genesis or a Nicolet Avatar
360/370 FTIR spectrophotometer.

e Mass Spectrometry: High-resolution mass spectra were obtained on a Bruker Microtof-Q
spectrometer.

Visualization of Stereoisomers

The following diagram illustrates the chemical structures of the two compared stereoisomers of
2-carboxyoctahydroindole, with the chiral centers highlighted.
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« To cite this document: BenchChem. [A Comparative Guide to the Spectroscopic Data of 2-
Carboxyoctahydroindole Stereoisomers]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b554985#spectroscopic-data-comparison-of-2-
carboxyoctahydroindole-stereoisomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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